Tungsten (VI) ethoxide

説明

Significance and Research Context of Metal Alkoxides in Modern Chemistry

Metal alkoxides are a class of chemical compounds that have been the subject of study for over a century. They are experiencing a resurgence of interest due to their widespread use as molecular precursors for synthesizing advanced materials, particularly simple and complex oxides. google.com These compounds are excellent starting materials for producing metal oxides, which are crucial in the electronics and ceramics industries. Their suitability stems from the ease with which the organic groups in their molecules can be removed as volatile, non-reactive products.

The chemistry of metal alkoxides is foundational to sol-gel technology, a process that involves the hydrolysis of alkoxides followed by the dehydration of the resulting hydrated oxides. google.com Metal alkoxides also play an increasingly important role as catalysts, particularly in ring-opening polymerizations and transesterification reactions for producing polyesters and polycarbonates. rsc.org These polymers, derived from renewable resources, are gaining traction as environmentally friendly alternatives to those derived from fossil fuels. rsc.org

The versatility of metal alkoxides extends to their use as single-source precursors for creating metal oxide materials. mdpi.com For instance, heterobimetallic alkoxides are valuable in synthesizing materials like ferroelectric lithium niobate and lithium tantalate films. mdpi.com The ability to modify metal alkoxides with organic ligands allows for control over their reactivity and the structure of the resulting materials. d-nb.info

Overview of Tungsten(VI) Chemistry and its Role in Precursor Development

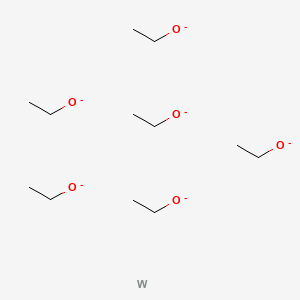

Tungsten, in its +6 oxidation state, forms a variety of complexes that are pivotal in the development of new materials. soton.ac.uk Tungsten(VI) ethoxide, with the chemical formula W(OC2H5)6, is a key precursor in this field. ereztech.comamericanelements.com It is an organometallic compound where a central tungsten atom is coordinated to six ethoxide groups. cymitquimica.com This compound is typically a colorless to pale yellow liquid or an off-white to brown crystalline powder, and it is sensitive to moisture. ereztech.comcymitquimica.com

The development of precursors for thin film growth is a significant area of research in tungsten(VI) chemistry. nih.govrsc.org Scientists are exploring the synthesis, structure, and volatility of various tungsten(VI) complexes to find optimal candidates for techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD). soton.ac.uknih.govrsc.org Tungsten(VI) ethoxide, for example, is used in the atmospheric pressure chemical vapor deposition (APCVD) of tungsten-doped vanadium dioxide thin films for applications such as intelligent window coatings. electrochem.orgacs.org

Furthermore, tungsten(VI) complexes are investigated for their potential in creating tungsten oxide (WOx) and tungsten dichalcogenide thin films. soton.ac.ukacs.org The reactivity of tungsten(VI) ethoxide, particularly its hydrolysis and condensation reactions, allows for the formation of tungsten oxide nanoparticles with controlled properties for use in catalysis and energy storage. smolecule.com The ability to synthesize soluble tungsten(VI) complexes is crucial for their application as precursors in various deposition techniques. acs.org

Properties of Tungsten (VI) Ethoxide

| Property | Value | Reference |

| Chemical Formula | C12H30O6W | thermofisher.com |

| Molecular Weight | 454.2 g/mol | ereztech.com |

| Appearance | Off-white to brown soft crystalline powder or colorless to pale yellow liquid | ereztech.comcymitquimica.com |

| Melting Point | 150 °C (302 °F) | ereztech.com |

| Boiling Point | 105-110 °C at 0.05 mmHg | guidechem.com |

| Sensitivity | Moisture sensitive | ereztech.com |

| Solubility | Soluble in ethyl acetate, hydrocarbons, and esters | chemicalbook.comchemicalbook.com |

Applications of this compound

| Application Area | Specific Use | Reference |

| Materials Science | Precursor for tungsten oxide films, nanomaterials synthesis, sol-gel coatings | smolecule.comchemicalbook.comchemicalbook.com |

| Catalysis | Catalyst or catalyst precursor in organic reactions | smolecule.com |

| Electronics & Optoelectronics | Thin film deposition for transistors, displays, and sensors | smolecule.comguidechem.com |

| Energy | Potential use in lithium-ion batteries and fuel cells | smolecule.comitia.info |

| Coatings | Intelligent window coatings, fireproofing fabrics | electrochem.orgacs.orgchemicalbook.comchemicalbook.com |

特性

CAS番号 |

62571-53-3 |

|---|---|

分子式 |

C12H36O6W |

分子量 |

460.25 g/mol |

IUPAC名 |

ethanol;tungsten |

InChI |

InChI=1S/6C2H6O.W/c6*1-2-3;/h6*3H,2H2,1H3; |

InChIキー |

FIYYPCHPELXPMO-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |

正規SMILES |

CCO.CCO.CCO.CCO.CCO.CCO.[W] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of Tungsten Vi Ethoxide

Established Synthetic Routes for Tungsten (VI) Ethoxide

Conventional methods for synthesizing this compound have been well-documented, primarily involving the reaction of tungsten halides or oxides with an alcohol source. These routes are foundational and widely practiced in laboratory settings.

WCl₆ + 6 C₂H₅OH → W(OC₂H₅)₆ + 6 HCl

This reaction is typically carried out by dissolving tungsten hexachloride in anhydrous ethanol. grafiati.com The reaction is often characterized by a noticeable color change. Initially, the solution of WCl₆ in ethanol is yellow, but as the substitution reaction proceeds and this compound is formed, the solution becomes transparent. grafiati.com The hydrogen chloride (HCl) generated as a byproduct is a gas and can be removed from the reaction mixture. The reaction of WCl₆ with ethanol is a key step in solvothermal methods used to produce various tungsten oxide nanostructures, where this compound is formed in situ as an intermediate. unirioja.es

A variation of this method involves reacting WCl₆ with other alkoxide sources or in the presence of other reagents to control the reaction. For instance, the reaction can be influenced by temperature, with lower temperatures favoring slower, more controlled substitution.

Table 1: Reaction Parameters for Synthesis from Tungsten Hexachloride

| Parameter | Condition | Observation/Product | Reference |

|---|---|---|---|

| Reactants | Tungsten Hexachloride (WCl₆), Ethanol (C₂H₅OH) | Formation of this compound and HCl gas | grafiati.comresearchgate.net |

| Solvent | Anhydrous Ethanol | Acts as both reactant and solvent | grafiati.com |

| Color Change | Yellow to transparent | Indicates formation of W(OC₂H₅)₆ | grafiati.com |

Direct reaction with ethanol is a common and straightforward method for synthesizing this compound. smolecule.com This can be achieved using either tungsten trioxide (WO₃) or tungsten (VI) chloride (WCl₆) as the starting material. The reaction with tungsten trioxide typically requires heating to facilitate the formation of the ethoxide. smolecule.com This direct approach is fundamental in providing a pathway to tungsten alkoxides, which are less common than their halide counterparts but are crucial for certain deposition and catalytic applications.

The reaction of tungsten halides, particularly WCl₆, with ethanol is also considered a direct alkoxylation process. smolecule.com The significant reactivity of the tungsten-chlorine bond allows for a direct substitution by the ethoxy group.

Advanced Synthetic Approaches to this compound

To overcome some of the limitations of established methods, such as reaction control and scalability, advanced synthetic strategies have been developed. These include continuous flow techniques, solvent-free protocols, and electrochemical pathways.

Recent advancements have led to the development of continuous flow synthesis methods for the production of tungsten-based materials, starting from this compound. grafiati.comfrontiersin.orgscribd.comakjournals.com These systems offer enhanced control over reaction parameters, leading to more efficient and scalable production. In a typical setup, a precursor stream containing this compound in ethanol is mixed with another stream under controlled conditions in a continuous reactor. smolecule.comscribd.com

For example, a pipe-in-pipe reactor system has been used to mix a cold flow of a this compound precursor solution with a superheated flow of another reactant. scribd.com This technique allows for rapid mixing and heating, leading to the formation of well-defined nanomaterials downstream. The ability to precisely control flow rates, temperature, and residence time in a continuous flow reactor allows for the tailored synthesis of tungsten oxide nanoplates from the ethoxide precursor. scribd.com This suggests that the synthesis of this compound itself can be adapted to a continuous process, offering advantages in terms of consistency and yield for large-scale production. smolecule.com

Table 2: Parameters in Continuous Flow Synthesis Utilizing this compound

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Reactor Type | Pipe-in-pipe system | Allows for rapid mixing of reactant streams | scribd.com |

| Precursor Stream | This compound in ethanol | A cold flow is mixed with a superheated stream | scribd.com |

| Temperature | Reaction temperature | Can be precisely controlled, e.g., 450 °C for nanoplate synthesis | scribd.com |

| Flow Rate | Flow ratio of reactant streams | Varied to control product size and morphology | scribd.com |

Solvent-free synthesis is an emerging area in chemical processing, aiming to reduce waste and simplify purification. Mechanochemical methods, which use mechanical energy (e.g., ball milling) to induce chemical reactions, are a prime example of solvent-free synthesis. frontiersin.org While direct mechanochemical synthesis of this compound is not widely reported, this technique has been used to prepare other complex oxides and could be a viable future pathway. frontiersin.orgacs.org

A related approach involves minimizing the solvent role. For instance, a patented process for preparing tungsten trioxide hybrid materials starts with this compound and an alcohol in a solvent, but the solvent is subsequently distilled off, and the reaction proceeds under solvent-free conditions at elevated temperatures. google.com This indicates a move towards reducing solvent use in processes involving tungsten alkoxides.

Electrochemical methods provide a direct and often high-yield route to metal alkoxides. The electrochemical synthesis of tungsten (VI) alkoxides has been successfully demonstrated. mdpi.com This process typically involves the anodic dissolution of a tungsten metal anode in an electrolyte solution containing the corresponding alcohol (e.g., ethanol for ethoxide) and a supporting electrolyte.

During the electrolysis of a solution of a halide salt in absolute ethanol, the tungsten anode undergoes oxidation, passing into the solution with a +6 oxidation state. This leads to the formation of various tungsten (VI) alkoxide species, including W(OR)₆, WO(OR)₄, and WO₂(OR)₂. The specific products can be influenced by the electrolysis conditions, such as current density and the presence of trace amounts of water. Slower electrolysis can sometimes lead to side reactions, but the direct electrochemical approach has been shown to be an efficient method for producing tungsten alkoxides.

Mechanistic Insights into this compound Formation

The formation of this compound, W(OC₂H₅)₆, is a significant reaction in materials science, providing a precursor for the synthesis of tungsten-based materials such as tungsten oxides. The primary synthetic route involves the reaction of a tungsten halide, most commonly tungsten hexachloride (WCl₆), with ethanol (C₂H₅OH). The mechanism of this reaction, while seemingly a straightforward substitution, involves a series of sequential and complex steps.

A prevalent method for synthesizing this compound involves the reaction between tungsten hexachloride and ethanol. unirioja.esresearchgate.net This reaction can be represented by the following general equation:

WCl₆ + 6 C₂H₅OH → W(OC₂H₅)₆ + 6 HCl

The mechanism is believed to initiate with the nucleophilic attack of an ethanol molecule on the electrophilic tungsten center of WCl₆. This is followed by the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of a tungsten chloroethoxide intermediate. This process is repeated until all six chloride ligands have been substituted by ethoxide groups.

A key aspect of this synthesis is the management of the HCl byproduct. The accumulation of HCl can lead to side reactions, including the acid-catalyzed degradation of the alcohol or the tungsten ethoxide product itself. To mitigate this, the reaction is often carried out in the presence of a base, such as ammonia or an amine, which neutralizes the HCl as it is formed. Alternatively, the reaction can be driven to completion by removing the HCl gas through the application of a vacuum or by bubbling an inert gas through the reaction mixture.

Another mechanistic consideration is the potential for the formation of oligomeric or polymeric species. Tungsten alkoxides, particularly in the presence of moisture, can undergo hydrolysis and condensation reactions to form oxo-bridged tungsten species. Therefore, the synthesis is typically performed under anhydrous conditions to ensure the formation of the monomeric this compound. researchgate.net

The reaction conditions, such as temperature and solvent, play a crucial role in the outcome of the synthesis. The reaction of WCl₆ and ethanol is often conducted at elevated temperatures, such as 70°C, to promote the reaction rate. jkps.or.kr The choice of solvent can also influence the reaction pathway and the purity of the final product.

Recent research has also explored alternative synthetic routes, such as electrochemical methods. In these approaches, a tungsten metal anode is dissolved in an alcoholic solution containing a supporting electrolyte. scite.ai This method can offer a more direct and potentially cleaner route to tungsten ethoxide, avoiding the use of halide precursors and the generation of HCl.

The table below summarizes the key mechanistic steps and influencing factors in the formation of this compound.

| Step | Description | Key Intermediates | Influencing Factors |

| 1. Nucleophilic Attack | An ethanol molecule attacks the tungsten center of WCl₆. | [WCl₅(C₂H₅OH)]⁺Cl⁻ | Electrophilicity of tungsten, nucleophilicity of ethanol. |

| 2. HCl Elimination | A proton is transferred from the coordinated ethanol to a chloride ligand, which is then eliminated as HCl. | WCl₅(OC₂H₅) | Temperature, presence of a base. |

| 3. Sequential Substitution | Steps 1 and 2 are repeated, replacing the remaining chloride ligands with ethoxide groups. | WCl₄(OC₂H₅)₂, WCl₃(OC₂H₅)₃, etc. | Steric hindrance, reaction stoichiometry. |

| 4. Final Product Formation | All six chloride ligands are replaced, yielding this compound. | W(OC₂H₅)₆ | Removal of HCl, anhydrous conditions. |

Molecular Structure, Reactivity, and Ligand Exchange Chemistry of Tungsten Vi Ethoxide

Structural Elucidation Methodologies for Tungsten (VI) Ethoxide

The definitive characterization of this compound, with the chemical formula W(OCH₂CH₃)₆, relies on a suite of advanced analytical techniques. These methods provide a comprehensive understanding of its molecular structure, bonding, and purity.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the intricate details of this compound's structure and behavior. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that reveals its electronic and vibrational properties, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. researchgate.net The ¹H NMR spectrum provides information about the ethoxide ligands, while ¹⁸³W NMR offers direct insight into the tungsten center. huji.ac.il The chemical shifts and coupling constants observed in the spectra can confirm the connectivity of the atoms and provide information about the symmetry of the molecule. researchgate.net

Furthermore, NMR is invaluable for assessing the purity of this compound samples. bwise.kr The presence of impurities can be detected by the appearance of additional signals in the spectrum. Quantitative NMR (qNMR) techniques can be employed for the precise determination of purity by comparing the integral of the analyte signals to that of a certified reference material. bwise.kr

Key NMR Data for Tungsten Compounds:

| Nucleus | Property | Significance in this compound Analysis |

| ¹H | Chemical Shift, Integration, Coupling Constants | Provides information on the ethoxide (OCH₂CH₃) groups, their environment, and purity. yorku.ca |

| ¹³C | Chemical Shift | Characterizes the carbon atoms within the ethoxide ligands. |

| ¹⁸³W | Chemical Shift | Directly probes the tungsten center, sensitive to its coordination environment and oxidation state. researchgate.nethuji.ac.il |

This table summarizes the application of different NMR active nuclei in the study of tungsten ethoxide and related compounds.

In the context of this compound, these techniques are particularly useful for identifying the characteristic vibrations of the W-O and C-O bonds. The positions and intensities of the absorption bands in the IR spectrum and the scattered light in the Raman spectrum can be correlated with specific vibrational modes. For instance, the stretching vibrations of the W-O bonds are expected to appear in a specific region of the spectrum, providing evidence for the coordination of the ethoxide ligands to the tungsten center. lehigh.edu

Analysis of the vibrational spectra of materials derived from this compound, such as tungsten oxides, reveals characteristic bands. For example, the stretching mode of O-W-O in monocrystalline WO₃ is observed around 807 and 715 cm⁻¹. ub.edu The presence of terminal W=O bonds at the surface of microcrystalline WO₃ can also be identified. ub.edu

Characteristic Vibrational Frequencies for Tungsten-Oxygen Bonds:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| W-O Stretch | 600 - 900 | IR, Raman |

| W=O Stretch | ~950 | Raman |

| O-W-O Bending | 200 - 400 | Raman |

This table presents typical wavenumber ranges for key vibrational modes in tungsten-oxygen compounds, which are relevant for the analysis of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light. ijnrd.org This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. rsc.org For this compound, the observed electronic transitions are typically ligand-to-metal charge transfer (LMCT) bands. acs.org

The position and intensity of these absorption bands are sensitive to the coordination environment of the tungsten atom and the nature of the ligands. ubbcluj.ro Analysis of the UV-Vis spectrum can therefore provide information about the geometry and electronic properties of the complex. For instance, the energy of the LMCT transitions can be correlated with the number of bridging W-O-W bonds in related tungsten oxide species. acs.org The typical UV-visible absorption range is from 200 to 800 nm. ijnrd.org

Powder XRD is also a valuable tool for characterizing the bulk properties of this compound and materials derived from it. It can be used to identify the crystalline phases present in a sample and to determine the average crystallite size. For example, XRD has been employed to study the transformation of tungsten oxide powders upon annealing, identifying various crystalline phases such as monoclinic and triclinic structures. grafiati.comrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. iaamonline.org For this compound, XPS can be used to confirm the presence of tungsten, oxygen, and carbon.

Crucially, XPS can determine the oxidation state of the tungsten atom. The binding energy of the W 4f core level electrons is characteristic of the oxidation state. For tungsten (VI) compounds, the W 4f spectrum typically shows a doublet corresponding to the W 4f₇/₂ and W 4f₅/₂ spin-orbit components. rsc.orgresearchgate.net In some cases, deconvolution of the W 4f spectrum can reveal the presence of multiple tungsten oxidation states, such as W⁶⁺ and W⁵⁺, which can occur in materials derived from this compound. mdpi.com The technique is also sensitive enough to detect changes in the chemical environment, such as the formation of tungsten oxides upon exposure to air. scispace.com

Typical XPS Binding Energies for Tungsten Oxides:

| Oxidation State | W 4f₇/₂ Binding Energy (eV) | W 4f₅/₂ Binding Energy (eV) |

| W⁶⁺ | ~35.8 - 35.9 | ~37.9 - 38.1 |

| W⁵⁺ | ~33 - 34 | - |

This table shows representative binding energy ranges for the W 4f core levels in different oxidation states, as determined by XPS.

Microscopic and Surface Analysis Techniques

The characterization of materials derived from this compound, particularly in the formation of thin films and nanoparticles, relies on a suite of advanced microscopic and surface analysis techniques. These methods provide critical insights into the material's morphology, structure, and elemental composition at various scales.

Atomic Force Microscopy (AFM) for Surface Morphology Studies

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of thin films and coatings produced from this compound precursors. It provides three-dimensional surface profiles with high resolution, enabling the detailed analysis of surface roughness and grain structure.

In the context of tungsten oxide (WO₃) thin films derived from sol-gel processes involving this compound, AFM has been instrumental in characterizing the impact of annealing conditions on surface morphology. For instance, studies have shown that the calcination temperature significantly influences the resulting film's surface characteristics. Films annealed at lower temperatures may exhibit an amorphous structure, while higher temperature annealing can lead to the formation of evenly sized crystalline WO₃ particles. The surface roughness of these films, a critical parameter for applications such as gas sensors and electrochromic devices, can be precisely quantified using AFM. researchgate.net Research has demonstrated that the root mean squared (rms) roughness of chemical vapor deposited (CVD) tungsten oxide films can be in the range of tens of nanometers and can be influenced by post-deposition annealing. researchgate.net

The morphology of tungsten oxide nanorod arrays, which can be synthesized using methods related to tungsten precursors, has also been effectively studied with AFM. researchgate.net These analyses reveal the distribution and agglomeration of grains on the substrate surface, which are crucial for understanding the material's properties. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers unparalleled insight into the nanoscale structure of materials, making it an indispensable technique for analyzing tungsten-based nanomaterials synthesized from this compound. nanoscience.comnih.gov TEM allows for the direct visualization of individual nanoparticles, their crystal structure, and their arrangement in larger assemblies. nanoscience.com

High-resolution TEM (HRTEM) has been employed to study tungsten nanoparticles grown on ceramic surfaces using this compound as a precursor. csic.es These studies have revealed epitaxial interfaces between the tungsten nanoparticles and the underlying alumina or spinel substrates. csic.es TEM micrographs can confirm the faceting of tungsten crystals and provide data on particle size distribution, with some studies reporting fractions of very small tungsten particles with sizes less than 7 nm. csic.es

In the study of tungsten oxide nanorods, environmental TEM has been used to observe the growth process in real-time. researchgate.net This has led to the understanding that the initial growth can consist of crystalline tungsten nanorods which are subsequently oxidized to form tungsten oxide nanorods. researchgate.net TEM analysis, including selected area electron diffraction (SAED), can confirm the crystalline nature of the materials and identify the crystal lattice planes. researchgate.net Furthermore, TEM combined with elemental mapping can provide information on the spatial distribution of tungsten and oxygen within the nanostructures. researchgate.net The use of spherical aberration-corrected scanning transmission electron microscopy (Cs-corrected STEM) has enabled atomic-level observation of tungsten oxide surfaces, revealing light-induced structural changes. mdpi.com

Rutherford Backscattering Spectroscopy (RBS) for Elemental Composition and Depth Profiling

Rutherford Backscattering Spectroscopy (RBS) is a quantitative, non-destructive analytical technique used to determine the elemental composition and depth profile of thin films. lu.seebsco.comwikipedia.org It is particularly useful for analyzing films deposited from precursors like this compound.

RBS works by bombarding a sample with a beam of high-energy ions, typically helium, and measuring the energy of the ions that are scattered backward from the sample's atoms. wikipedia.org The energy of the backscattered ions is dependent on the mass of the target atom, allowing for the identification of the elements present in the film. The energy loss of the ions as they traverse the film provides information about the depth at which the scattering event occurred, enabling depth profiling. ebsco.com

This technique has been utilized to determine the composition of tungsten-based films, such as tungsten nitride carbide (WNxCy) films, providing data on the atomic percentages of tungsten, nitrogen, and carbon. researchgate.net RBS can also be used to assess the density of the deposited films by combining the areal density from RBS spectra with the film thickness measured by other techniques like cross-sectional TEM. researchgate.net Furthermore, RBS is effective in detecting impurities and monitoring the elemental distribution within a material, which is crucial for quality control in the fabrication of semiconductor devices and other advanced materials. lu.seebsco.com

Intrinsic Chemical Reactivity of this compound

The chemical behavior of this compound is characterized by its susceptibility to hydrolysis and its thermal instability, both of which are fundamental to its application as a precursor for tungsten-based materials.

Hydrolysis and Condensation Pathways

This compound readily undergoes hydrolysis and condensation reactions, a property that is central to its use in sol-gel synthesis of tungsten oxides. smolecule.com The presence of water initiates the hydrolysis of the ethoxide groups (–OC₂H₅) to form hydroxyl groups (–OH) and ethanol. smolecule.com Subsequent condensation reactions between these hydroxyl groups or between a hydroxyl group and an ethoxide group lead to the formation of tungsten-oxo (W–O–W) bridges, eliminating water or ethanol, respectively.

These reactions are the basis for the formation of tungsten oxide nanoparticles and thin films. smolecule.com The controlled addition of water to a solution of this compound in an alcohol can lead to the gradual formation of a sol, which can then be deposited as a film or processed to yield nanoparticles. The reactivity of the ethoxide groups facilitates the creation of a network of tungsten oxide. smolecule.com

In some synthetic approaches, the hydrolysis of this compound is intentionally promoted. For instance, in the preparation of tungsten nanoparticles on ceramic supports, the precursor solution is heated, which can cause some of the this compound to decompose and form hydrated tungsten trioxide (WO₃·H₂O). csic.es The hydrolysis and condensation rates can be influenced by various factors, including the reaction temperature, the presence of catalysts (acids or bases), and the use of modifying ligands like acetylacetone, which can chelate the tungsten center and retard hydrolysis. mdpi.comslu.se

Thermal Decomposition Mechanisms

The thermal decomposition of this compound is a key process in methods like chemical vapor deposition (CVD) for producing tungsten oxide films. When heated, the compound breaks down to form tungsten oxides and volatile organic byproducts. The specific decomposition pathway and the resulting tungsten oxide phase can be influenced by the temperature and the atmosphere under which the decomposition occurs.

Studies on the thermal decomposition of related tungsten compounds and precursors provide insight into the potential mechanisms for this compound. For example, the thermal treatment of powders derived from this compound solutions in air is performed to eliminate organic components and promote the crystallization of tungsten (VI) oxide (WO₃). csic.es Differential Scanning Calorimetry (DSC) is a technique that can be used to study the thermal decomposition by measuring the heat flow associated with chemical and physical changes as a function of temperature. ucl.ac.uk

Reactions with Halogenating Agents

While specific documented examples of the direct reaction between this compound, W(OEt)₆, and common halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are not extensively detailed in readily available literature, the general reactivity of metal alkoxides provides a framework for understanding these potential transformations. The reaction between metal alkoxides and halogenating agents typically results in the substitution of one or more alkoxide (-OR) groups with a halide atom (e.g., -Cl).

Halogenating agents are compounds capable of replacing an alkoxide group with a halogen. researchgate.net For instance, Group III, IV, and V halides are known to function as halogenating agents for metal alkoxides. researchgate.net The synthesis of tungsten chloro-alkoxides is often achieved through the reverse reaction: the controlled alcoholysis of tungsten chlorides. For example, the reaction of Tungsten (VI) chloride (WCl₆) with ethanol can yield tungsten chloride ethoxides, as shown in the following reaction sequence. jkps.or.kr

WCl₆ + xC₂H₅OH → WCl₆₋ₓ(OC₂H₅)ₓ + xHCl jkps.or.kr

WCl₆₋ₓ(OC₂H₅)ₓ + (6-x)C₂H₅OH → W(OC₂H₅)₆ + (6-x)HCl jkps.or.kr

This indicates that the equilibrium can be manipulated, and it is plausible that reacting this compound with a strong chlorinating agent under appropriate conditions would lead to the formation of tungsten (VI) chloride ethoxide species, effectively reversing the synthesis pathway. The reaction of vanadium oxychloride (VOCl₃), a related Group V metal halide, with sodium ethoxide to yield chloro-orthovanadate esters further illustrates this substitution pattern. sciencemadness.org

Ligand Exchange and Derivatization Chemistry of this compound

Ligand exchange is a fundamental aspect of the chemistry of this compound, allowing for the synthesis of a wide array of derivatives with tailored properties. The introduction of bidentate chelating ligands, such as β-diketonates and β-ketoesterates, is a key strategy for modifying the precursor's reactivity and stability.

Reactions with β-Diketonates and β-Ketoesterates

This compound readily reacts with β-diketones, such as acetylacetone (acacH), to form stable, mixed-ligand complexes. This reaction involves the displacement of one or more ethoxide ligands by the acetylacetonate group, which coordinates to the tungsten center in a bidentate fashion.

A typical synthesis involves adding this compound to a solution of acetylacetone in a dry solvent like ethyl acetate and heating the mixture. mdpi.com This process results in the formation of a tungsten acetylacetonate complex. mdpi.com Research has shown that tungsten oxo-alkoxides, which can be formed from tungsten ethoxide, react with various bidentate ligands including acetylacetone (acacH), tert-butylacetoacetate (tbacH), and dipivaloylmethane (dpmH) to yield a range of tungsten(VI) oxo-alkoxide/β-diketonate complexes.

The general reaction can be represented as: [WO(OEt)₄]₂ + 2 LH → 2 [WO(OEt)₃(L)] + 2 EtOH (where LH = β-diketone or β-ketoester)

This ligand exchange is driven by the lability of the bridging alkoxide ligands in the dimeric [WO(OR)₄]₂ structure in solution, which facilitates the substitution of an alkoxide ligand with the chelating ligand.

Formation of Mixed-Ligand Tungsten(VI) Complexes

The reaction of this compound or its derivatives with chelating agents like β-diketonates is a direct route to mixed-ligand Tungsten (VI) complexes. These complexes contain both ethoxide and β-diketonate ligands bound to the tungsten center. The resulting compounds, such as [WO(OCH₂CH₃)₃(acac)], are often more stable than the parent homoleptic alkoxide.

The modification of this compound with acetylacetone yields tungsten acetylacetonate complexes that can be used as precursors for further synthesis. mdpi.com A variety of these complexes have been synthesized and characterized, demonstrating the versatility of this approach.

Table 1: Examples of Mixed-Ligand Tungsten(VI) Complexes

| Precursor | Reactant | Resulting Complex |

| Tungsten(VI) ethoxide | Acetylacetone | Tungsten acetylacetonate complex mdpi.com |

| [WO(OCH₂CH₃)₄]₂ | Acetylacetone (acacH) | [WO(OCH₂CH₃)₃(acac)] |

| [WO(OCH₂CH₃)₄]₂ | tert-Butylacetoacetate (tbacH) | [WO(OCH₂CH₃)₃(tbac)] |

| [WO(OCH₂CH₃)₄]₂ | Dipivaloylmethane (dpmH) | [WO(OCH₂CH₃)₃(dpm)] |

This table is based on data from syntheses involving tungsten alkoxides and β-diketonate/β-ketoesterate ligands.

Influence of Chelating Agents on Precursor Stability and Reactivity

Chelating agents play a critical role in stabilizing metal alkoxide precursors like this compound, primarily by preventing premature hydrolysis and condensation reactions. mdpi.commdpi.com Metal alkoxides are highly reactive towards water, which can lead to the uncontrolled formation of metal oxides and oligomeric species.

The use of acetylacetone as a chelating agent for this compound has been shown to retard these hydrolysis and oligomerization pathways. mdpi.com This stabilization is achieved through the formation of a chelate ring, where the β-diketonate ligand binds to the tungsten center at two points. This coordination makes the metal center less susceptible to nucleophilic attack by water. The resulting chelated tungsten precursors are more stable and can be used in processes like sol-gel synthesis to create homogeneous materials. mdpi.com For example, the modification of this compound with acetylacetone prevents the precipitation of tungsten oxides and helps generate well-dispersed active centers in the synthesis of mesoporous tungsten-silicate catalysts. mdpi.com The use of chelating agents like citric acid has also been reported to control the crystalline phase and morphology of tungsten oxide nanoparticles during their synthesis. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing Tungsten (VI) ethoxide, and what critical parameters influence its purity?

this compound is typically synthesized via sol-gel methods using tungsten precursors (e.g., tungsten hexachloride) and ethanol under anhydrous conditions. Key parameters include moisture control (to prevent hydrolysis), reaction temperature (ambient to 80°C), and stoichiometric ratios of precursors. Purity is enhanced by inert-atmosphere techniques (Schlenk line, glovebox) and purification via vacuum distillation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical techniques include:

- Raman spectroscopy to identify W–O–C bonding patterns .

- X-ray diffraction (XRD) for crystallinity assessment of derived oxides (e.g., WO₃) .

- Thermogravimetric analysis (TGA) to study thermal decomposition pathways .

- Nuclear magnetic resonance (NMR) (¹³C, ¹H) for ethoxide ligand coordination analysis .

Q. How should researchers handle the air and moisture sensitivity of this compound during experiments?

Use inert-atmosphere techniques (glovebox, Schlenk line) for synthesis and storage. Solutions should be prepared in dry hydrocarbon solvents (e.g., toluene) and stored under argon or nitrogen. Contamination risks are minimized by rigorous glassware drying and real-time moisture monitoring via Karl Fischer titration .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound for specific applications?

Apply response surface methodology (RSM) with central composite design (CCD) to optimize variables like reaction time, temperature, and precursor ratios. Statistical tools (e.g., STATISTICA) can model interactions between parameters, reducing experimental iterations while maximizing yield and purity .

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

Cross-validate results using complementary techniques (e.g., pair Raman with infrared spectroscopy). Compare data against literature benchmarks for tungsten alkoxides and oxides. For unresolved discrepancies, conduct controlled hydrolysis experiments to isolate intermediate species and re-analyze .

Q. What strategies ensure reproducibility in sol-gel synthesis of tungsten oxide films using this compound?

Standardize precursor concentration (5–10 wt% in ethanol), substrate pretreatment (e.g., plasma cleaning), and annealing conditions (400–600°C in air). Document ambient humidity and heating rates, as these critically influence film morphology and crystallinity .

Q. How can computational modeling complement experimental studies on this compound’s reactivity?

Density functional theory (DFT) simulations can predict reaction pathways for ethoxide ligand substitution or hydrolysis. Validate computational results with experimental kinetic data (e.g., activation energy from Arrhenius plots) and spectroscopic intermediates .

Q. What advanced thermal analysis methods are used to study decomposition pathways of this compound?

Couple TGA with mass spectrometry (TGA-MS) to identify gaseous decomposition products (e.g., ethylene, ethanol). Use in situ XRD to correlate phase transitions (e.g., WO₃ formation) with temperature profiles. These methods clarify decomposition mechanisms and stability thresholds .

Methodological Recommendations

- Data Contradiction Analysis : Compare results across multiple batches and laboratories. Use principal component analysis (PCA) to identify outlier datasets .

- Experimental Design : Prioritize modular workflows (e.g., flow reactors) to isolate variables and enhance reproducibility .

- Literature Benchmarking : Cross-reference synthesis protocols with peer-reviewed studies, emphasizing parameters like solvent purity and inert-gas flow rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。